Product packaging for barceloneic acid A(Cat. No.:CAS No. 167875-40-3)

barceloneic acid A

Cat. No.: B2850955
CAS No.: 167875-40-3
M. Wt: 320.297
InChI Key: ULPVIBVOKQAXJB-UHFFFAOYSA-N
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Description

Barceloneic acid A is a natural diphenyl ether polyketide first isolated from a fungal species of the genus Phoma . It functions as a novel and modest inhibitor of the enzyme farnesyl-protein transferase (FPTase), demonstrating an IC50 value of 40 µM . FPTase catalyzes the attachment of a farnesyl group to proteins such as Ras, a critical step in the oncogenic signaling pathway. By inhibiting this prenylation, this compound is a valuable tool for investigating targeted cancer therapies and Ras-dependent cell proliferation mechanisms . This compound belongs to the polyketide class of secondary metabolites, which are known for their diverse chemotypes and significant potential in antimicrobial and anticancer drug discovery research . Its structure has been determined through a combination of spectroscopic methods and single-crystal X-ray diffraction . This compound is supplied for research purposes and is intended for laboratory use only. It is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O7 B2850955 barceloneic acid A CAS No. 167875-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methoxyphenoxy]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O7/c1-8-3-11(18)14(16(20)21)13(4-8)23-15-9(7-17)5-10(22-2)6-12(15)19/h3-6,17-19H,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPVIBVOKQAXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2O)OC)CO)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045458
Record name Barceloneic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Fermentation, and Structural Elucidation of Barceloneic Acid a

Microbial Origin and Isolation Methodologies

Barceloneic acid A has been primarily identified and isolated from fungi belonging to specific genera, often recovered from diverse ecological niches, including plant-associated and marine environments.

The principal sources of this compound have been identified within the fungal genera Phoma and Penicillium. Research has extensively documented its isolation from various species within these genera.

Phoma: this compound was initially isolated from fermentation extracts of fungi belonging to the genus Phoma researchgate.netnih.govacs.orgacs.org. Specifically, studies have reported its isolation from Phoma species researchgate.netnih.govacs.orgnih.govacgpubs.org, highlighting this genus as a key producer of the compound.

Penicillium: The fungus Penicillium albocoremium has also been identified as a source of this compound wikipedia.orgresearchgate.netebi.ac.uk. Investigations into Penicillium species have revealed that several strains consistently produce this compound and related metabolites, suggesting its importance as a taxonomic marker for certain Penicillium species ebi.ac.uk. While Aspergillus species are known producers of various bioactive compounds, direct isolation of this compound from Aspergillus has been less frequently reported compared to Phoma and Penicillium. However, related compounds like barceloneic acid C have been isolated from Aspergillus strains acgpubs.orgacgpubs.orgresearchgate.net.

Endophytic fungi, which reside within plant tissues without causing apparent harm, represent a rich reservoir for novel natural products, including this compound and its derivatives.

This compound and its analogues have been successfully recovered from endophytic fungi associated with various plants. For instance, the endophytic fungus Phoma herbarum L28, isolated from the semi-mangrove plant M. bontioides, yielded derivatives of this compound, such as phomaspether J mdpi.comnih.gov. Studies have also reported the isolation of this compound derivatives from other endophytic fungi like Embellisia chlamydospora and Epicoccum sorghinum researchgate.netmdpi.comnih.govresearchgate.net. These findings underscore the significance of plant-associated endophytes in the discovery of this compound class.

Marine environments, including marine-derived fungi, are increasingly recognized as sources of unique secondary metabolites. While Aspergillus sp. AF119, a marine-derived fungus, has been associated with barceloneic lactone B and barceloneic acid C acgpubs.orgacgpubs.orgresearchgate.net, and Phoma sp. OUCMDZ-1847 with phomazines acs.org, the direct isolation of this compound from marine endophytes is less commonly detailed in the available literature compared to terrestrial sources. Nevertheless, the exploration of marine-derived fungi remains a promising avenue for discovering novel bioactive compounds.

This compound has also been detected in more complex microbial interactions. Notably, its production was found to be significantly upregulated in a co-culture experiment involving Streptomyces sp. RB108 and Pleosporales sp. #4 mdpi.com. This observation suggests that this compound can be produced and potentially modulated within symbiotic or interacting microbial communities, hinting at its role in inter-microbial communication or competition. There is no direct information available regarding its identification within animal metabolomes.

The production of this compound for research and potential applications relies on microbial fermentation. Fungi identified as producers are cultivated under controlled conditions to maximize the yield of the target compound. Studies have employed various fermentation strategies, including large-scale cultivation and co-cultivation techniques ebi.ac.ukmdpi.com. For instance, the isolation of this compound from Phoma species has been consistently reported from fermentation extracts researchgate.netnih.govacs.orgacs.org. Research into optimizing production often involves screening different culture media and conditions to enhance metabolite yields ebi.ac.uk.

Structural Elucidation

The determination of the chemical structure of this compound has been achieved through a combination of advanced spectroscopic techniques.

Spectroscopic Analysis: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, have been instrumental in elucidating the molecular formula and connectivity of this compound researchgate.netnih.govacs.orgebi.ac.ukacgpubs.orgresearchgate.netmdpi.comwikipedia.org. The molecular formula has been established as C16H16O7 mdpi.comwikipedia.org.

X-ray Crystallography: In several instances, single-crystal X-ray diffraction analysis has provided definitive confirmation of the proposed structure, offering unambiguous insights into the three-dimensional arrangement of atoms within the molecule researchgate.netnih.govacs.org.

Chemical Class: this compound is characterized as a diphenyl ether, a structural motif that contributes to its biological activity researchgate.netnih.govacs.orgresearchgate.netwikipedia.org.

The comprehensive structural elucidation has confirmed this compound as a novel farnesyl-protein transferase (FPTase) inhibitor researchgate.netnih.govacs.orgacs.orgebi.ac.ukmdpi.comwikipedia.orgsemanticscholar.org.

Recovery from Endophytic Fungal Strains

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

The elucidation of this compound’s complex structure was achieved through the synergistic application of various spectroscopic and diffraction methodologies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds, providing detailed information about the connectivity and environment of atoms within a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial.

1D NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental data on the number, type, and connectivity of protons and carbons, respectively. 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish through-bond correlations, thereby mapping out the carbon-hydrogen framework and confirming the precise arrangement of atoms and functional groups mdpi.comnih.govresearchgate.netacgpubs.orgresearchgate.netpsu.eduacgpubs.orgresearchgate.netoup.com. HMBC correlations, in particular, were instrumental in linking distant parts of the molecule, solidifying the proposed structure mdpi.comacgpubs.orgacgpubs.orgrsc.orgcjnmcpu.comacgpubs.org.

Table 1: ¹H and ¹³C NMR Assignments for this compound (Compound 1) in Me₂CO-d₆

Position¹H NMR (δ, multiplicity, J, ppm)¹³C NMR (δ, ppm)Assignment
1-166.8C=O
2-160.5C-OH
36.38 (br s)98.3CH
4-163.8C-CH₃
56.52 (br s)107.0CH
6-147.8C-O
7-152.8C-O
8-142.8C-O
94.51 (br s, 2H)58.3CH₂OH
10-118.2C
115.93 (br s)119.9CH
12-134.0C
136.52 (br s)105.8CH
14-157.9C-OCH₃
153.84 (s, 3H)55.7OCH₃
Other2.23 (s, 3H)21.7CH₃

Data adapted from acs.org. Chemical shifts are approximate and depend on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI-MS) or Quadrupole Time-of-Flight (Q-TOF MS), provides precise mass measurements of ionized molecules. This allows for the unambiguous determination of the molecular formula. For this compound, HRMS data confirmed its elemental composition. For instance, ESI-HRMS analysis yielded a mass-to-charge ratio (m/z) of 321.0964 for the [M + H]⁺ ion, which precisely matched the calculated mass for the molecular formula C₁₆H₁₆O₇ mdpi.com. Electron Impact Mass Spectrometry (EIMS) also provided a molecular weight of 320 daltons with a base peak at m/z 151 acs.org. These mass spectrometric data were crucial in corroborating the structural assignments derived from NMR spectroscopy.

Single-crystal X-ray diffraction (XRD) analysis offers the most definitive method for structure determination, providing direct evidence of the molecule's three-dimensional arrangement, including bond lengths, bond angles, and stereochemistry. The structures of compounds isolated from Phoma species, including this compound, were unequivocally confirmed by single-crystal X-ray diffraction studies researchgate.netnih.govacs.orgresearchgate.net. This technique provided the crystallographic model, serving as the ultimate confirmation of the molecular structure deduced from spectroscopic data psu.eduoup.com.

Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy serve as valuable complementary techniques in structural elucidation. IR spectroscopy identifies the presence of specific functional groups by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectra have shown characteristic absorptions indicative of hydroxyl groups (around 3341 cm⁻¹) and ester carbonyl groups (around 1731 cm⁻¹) acs.orgacgpubs.org.

UV-Vis spectroscopy probes electronic transitions within molecules, particularly those involving conjugated systems and aromatic rings. Phenolic compounds, like this compound, possess aromatic rings that absorb UV light, leading to characteristic absorption maxima. UV-Vis spectra for this compound have shown absorption maxima in the UV region, with reported values such as λmax (MeOH) at approximately 213, 246, and 292 nm acs.org. These spectral fingerprints aid in confirming the presence of chromophores within the molecule and are often used for identification and quantification epa.govresearchgate.netsapub.org.

Compound List

Biosynthesis and Chemoecology of Barceloneic Acid a

Proposed Biosynthetic Pathways and Precursors

The biosynthesis of secondary metabolites like barceloneic acid A is a complex process involving specialized enzymatic machinery within the producing organism. While the complete biosynthetic pathway is not fully elucidated, current research points towards a polyketide synthase (PKS) origin.

This compound is characterized as a "PKS-derived" compound dspacedirect.orgnih.govmdpi.comresearchgate.netmdpi-res.com. Polyketide synthases (PKSs) are large, multi-domain enzyme complexes responsible for the biosynthesis of polyketides, a diverse class of secondary metabolites produced by bacteria, fungi, and plants wikipedia.org. The process typically involves the sequential condensation of acyl-CoA units, such as acetyl-CoA and malonyl-CoA, catalyzed by specific domains within the PKS assembly line, including keto-synthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains wikipedia.org. The PKS machinery dictates the carbon backbone and stereochemistry of the resulting polyketide. The involvement of PKSs in the production of this compound suggests a sophisticated enzymatic system capable of assembling its specific chemical structure.

As a PKS-derived metabolite, the biosynthesis of this compound is intrinsically linked to the availability of malonyl-CoA, a key precursor in polyketide synthesis wikipedia.org. Malonyl-CoA is derived from malonic acid, which can be produced through various biological pathways, including fermentation of glucose wikipedia.orgresearchgate.net. While direct pathways detailing malonic acid's specific role in this compound biosynthesis are not extensively detailed in the literature, its fundamental role as a building block for PKS-catalyzed chain elongation is well-established wikipedia.orgwikipedia.org. Therefore, the malonic acid pathway, through the generation of malonyl-CoA, is a critical upstream component for the production of this compound.

The biosynthesis of polyketides by PKS enzymes involves intricate catalytic steps performed by the various domains within the enzyme complex wikipedia.org. While the term "post-translational modifications" is often associated with protein processing, in the context of secondary metabolite biosynthesis, it can refer to modifications that occur after the primary assembly of the carbon skeleton. For this compound, the PKS enzymes themselves are the primary catalysts for its formation. Fungal species such as Phoma and Penicillium possess the necessary enzymatic machinery to synthesize this compound nih.govcambridge.orgresearchgate.netwikipedia.org. Although specific post-translational modifications of this compound are not detailed, related studies on other fungal metabolites suggest that enzymes like cytochrome P450s can play roles in further functionalizing polyketide scaffolds ebi.ac.uk. The precise enzymatic steps and any subsequent modifications that contribute to the final structure of this compound are areas for continued investigation.

Chemical Ecology and Biological Interactions

This compound's biological activities and its association with various microorganisms suggest roles in chemical ecology, influencing interactions within microbial communities and between microbes and their hosts.

This compound is recognized for its activity as a farnesyl-protein transferase (FPTase) inhibitor nih.govcambridge.orgresearchgate.netwikipedia.orgnih.govtandfonline.comresearchgate.net. FPTase is an enzyme involved in the prenylation of proteins, a post-translational modification crucial for the function of proteins like Ras, which are involved in cell signaling and proliferation researchgate.nettandfonline.comresearchgate.net. Inhibition of FPTase can therefore disrupt cellular processes, a mechanism that has implications for potential therapeutic applications, such as in cancer treatment researchgate.nettandfonline.comresearchgate.net.

Furthermore, this compound has been identified in association with Streptomyces species, bacteria known for producing a wide array of antimicrobial compounds that serve as defense mechanisms against competing microorganisms dspacedirect.orgnih.govmdpi.comresearchgate.netmdpi-res.commdpi.com. Studies involving co-cultures of Streptomyces sp. RB108 with fungi like Pleosporales sp. have shown an upregulation of this compound, suggesting its involvement in inter-microbial communication or competition within these complex ecological niches nih.gov. Related compounds, such as barceloneic acid C, have demonstrated antibacterial activities, further supporting a role in microbial defense nih.gov.

This compound is frequently isolated from endophytic fungi, which are microorganisms that live within plant tissues without causing apparent harm nih.govwikipedia.orgnih.govscispace.comcabidigitallibrary.org. Endophytes often produce secondary metabolites that can benefit their host plants by providing protection against pathogens, enhancing nutrient uptake, or promoting growth and stress tolerance scispace.comcabidigitallibrary.orgfrontiersin.org. The isolation of this compound from endophytic Phoma species, which are also known plant pathogens, highlights the dual nature of these fungi and their metabolites scispace.comcabidigitallibrary.org.

Crucially, the production of this compound has been confirmed in planta following pathogenicity trials involving Penicillium albocoremium and Allium cepa (onion) cambridge.orgresearchgate.netnih.gov. This observation directly links the compound to interactions within a plant-fungus symbiotic relationship. The FPTase inhibitory activity of this compound could potentially influence host plant cellular processes, such as signaling and division, thereby modulating the plant's response to the fungal presence researchgate.net.

Table 1: Selected Metabolites Associated with this compound and Their Sources/Activities

Compound NameSource Organism(s)Key Activity/PropertyCitation(s)
This compoundPhoma species, Penicillium albocoremiumFarnesyl-protein transferase (FPTase) inhibitor (IC50=40 µM) nih.govcambridge.orgresearchgate.netwikipedia.org
Barceloneic acid BPhoma species, Penicillium albocoremiumBiologically active against P388 murine leukemia cell line cambridge.orgresearchgate.netebi.ac.uknih.gov
Barceloneic lactonePhoma species, Penicillium speciesNot specified nih.govcambridge.orgresearchgate.netebi.ac.uk
Methyl barceloneatePenicillium albocoremiumNot specified cambridge.orgresearchgate.netebi.ac.uknih.gov
Andrastin APenicillium albocoremium, Penicillium spp.FPTase inhibitor cambridge.orgresearchgate.netebi.ac.uknih.gov
Phomaspether JPhoma herbarum L28 (endophytic)Strong antifungal activity mdpi.com
Barceloneic acid CPhoma sp. JS752 (endophytic)Antibacterial activities nih.gov

Table 2: Biological Activity of this compound

Activity TypeSpecific Activity/PropertyValue/DescriptionCitation(s)
Enzyme InhibitionFarnesyl-protein transferase (FPTase) inhibitionIC50 = 40 µM nih.govtandfonline.comresearchgate.net
Potential Therapeutic ApplicationInhibition of Ras protein prenylation (anticancer target)Implied via FPTase inhibition researchgate.nettandfonline.comresearchgate.net
Microbial Interaction ModulationUpregulated in co-culture with Pleosporales sp.Suggests role in inter-microbial communication/defense nih.gov

Influence of Co-cultivation on Metabolite Production

Microbial co-cultivation, the practice of growing two or more microbial species together, is a well-established strategy for uncovering novel natural products or enhancing the production of known metabolites. This approach mimics natural ecological interactions where microorganisms often compete or cooperate, leading to altered metabolic profiles compared to axenic (single-species) cultures.

This compound production has been notably influenced by co-cultivation experiments. Studies involving Streptomyces sp. RB108, an actinobacterium associated with termites, demonstrated a significant upregulation of this compound when co-cultured with Pleosporales sp. dspacedirect.orgnih.govresearchgate.net. Specifically, when Streptomyces sp. RB108 was grown alongside Pleosporales sp. #4, this compound production was strongly enhanced nih.gov. This suggests that interspecies communication or competition between these microbes triggers or boosts the biosynthetic pathways for this compound.

Another instance of co-cultivation influencing barceloneic acid production involves Penicillium hordei, a fungus known for producing various organic acids. When P. hordei was co-cultured with the bacterium Bacillus subtilis, an enhanced production of fungal organic acids, including barceloneic acid, was observed. These acids facilitated the precipitation of B. subtilis lipopeptides, a phenomenon that may serve as a protective mechanism for the fungus against bacterial inhibition biorxiv.org. These findings highlight how environmental cues, such as the presence of other microorganisms, can profoundly impact the metabolic output of producing species.

Table 1: Influence of Co-cultivation on this compound Production

Producing Organism(s)Co-cultured Organism(s)Observed Effect on this compoundReference(s)
Streptomyces sp. RB108Pleosporales sp.Upregulated production dspacedirect.orgnih.govresearchgate.net
Streptomyces sp. RB108 + Pleosporales sp. #4-Strongly upregulated production nih.gov
Penicillium hordeiBacillus subtilisEnhanced production biorxiv.org
Actinobacteria associated with Macrotermes natalensisPleosporales sp.Identified production nih.govresearchgate.net

Metabolic Context within Animal Rumen Microbiomes

The rumen, the primary digestive organ in ruminant animals, hosts a dense and diverse microbial ecosystem responsible for fermenting plant material. This environment is a rich source of metabolites, many of which are produced by the resident bacteria, archaea, fungi, and protozoa. Recent metabolomic analyses have identified this compound within the rumen metabolome of Tibetan sheep (Ovis aries).

In a study examining the rumen microbiome and metabolome of Tibetan sheep, this compound was detected. Notably, its abundance was found to be higher in lambs compared to sub-adult sheep researchgate.netnih.gov. This age-dependent variation in metabolite levels suggests that the developing rumen microbiome and its metabolic activities change as the animal matures. The presence of this compound in this context indicates that either rumen microbes are capable of producing it, or it is derived from ingested feed and persists within the rumen environment.

Furthermore, the study in Tibetan sheep revealed a significant correlation between the rumen microbial community structure and its metabolomic profiles researchgate.netnih.gov. This association underscores the integral role of the rumen microbiome in shaping the animal's metabolic landscape. While the specific ecological role or function of this compound within the rumen microbiome remains to be fully elucidated, its detection points to its participation in the complex chemical signaling and metabolic processes occurring in this vital organ.

Table 2: Presence of this compound in Animal Rumen Microbiomes

Animal SpeciesRumen Metabolome FindingAge CohortReference(s)
Tibetan SheepDetected in rumen metabolomeLambs researchgate.netnih.gov
Tibetan SheepHigher abundance in lambs compared to sub-adultsLambs researchgate.netnih.gov

Molecular Mechanisms and Biological Activities of Barceloneic Acid a in Cellular Models

Farnesyl-Protein Transferase (FPTase) Inhibition Studies

Farnesyl-Protein Transferase (FPTase) is a key enzyme involved in the post-translational modification of proteins, particularly the Ras superfamily of GTPases. This modification, known as farnesylation, is essential for the proper localization and function of these proteins, influencing critical cellular processes such as cell growth, proliferation, and differentiation. Compounds that inhibit FPTase are therefore of significant interest in understanding and potentially modulating these pathways.

Barceloneic acid A has been identified as a natural product inhibitor of FPTase. In vitro enzymatic inhibition assays have been conducted to determine its potency. Studies have reported that this compound exhibits an inhibitory concentration 50% (IC50) value of 40 µM against FPTase tandfonline.comnih.govresearchgate.netacs.orgmdpi.comresearchgate.net. This value indicates the concentration of the compound required to inhibit the enzyme's activity by 50%.

Structural Analogues, Derivatives, and Structure Activity Relationship Sar of Barceloneic Acid a

Identification and Characterization of Naturally Occurring Analogues

A range of compounds structurally related to Barceloneic acid A have been isolated from various fungal sources, primarily within the Phoma, Penicillium, and Aspergillus genera. These compounds share the characteristic diphenyl ether core, with variations in functional groups, side chains, or ring structures.

Barceloneic acid B and Barceloneic acid C are closely related diphenyl ether derivatives of this compound. Barceloneic acid B, isolated from Phoma species and Penicillium albocoremium, has been characterized with the molecular formula C₁₆H₁₄O₈ and a molecular weight of approximately 334.28 Da ncats.ionih.govwikidata.org. It has been reported to exhibit cytotoxic activity against the P388 murine leukemia cell line ebi.ac.uk. Barceloneic acid C, identified from Aspergillus sp. AF119 and Phoma sp. JS752, is classified as a polyketide and has demonstrated antibacterial activities acgpubs.orgnih.gov.

Barceloneic lactone represents a lactonized form of the carboxylic acid functional group present in this compound and its analogues. It has been isolated from Phoma species and Penicillium albocoremium nih.govacs.orgresearchgate.net. Further modifications, such as methylation, have also been observed. For instance, 2'-O-methyl-barceloneate was isolated from Epicoccum sorghinum and showed moderate inhibitory activity against Fusarium oxysporum scau.edu.cn.

The broader class of diphenyl ether derivatives includes compounds like the phomaethers (A-C), isolated from a Phoma species mdpi.com. These compounds, also featuring the diphenyl ether scaffold, have shown significant antibacterial activity mdpi.com. The structural diversity within this group highlights the biosynthetic capacity of fungi to produce variations on a core theme.

Beyond the direct analogues, novel derivatives that extend the structural complexity have been identified. Phomaspether J, isolated from Phoma herbarum, is described as a derivative of this compound and exhibits potent antifungal activity against Colletotrichum musae and Fusarium oxysporum researchgate.netmdpi.com. Barcelonyl acetate, also found in Phoma herbarum, has demonstrated moderate cytotoxic activity against Hep-G2 and Caco-2 cell lines rsc.orgrsc.orgx-mol.net. These compounds represent further structural elaborations of the this compound framework.

Synthetic and Semi-Synthetic Derivatization Strategies

While the primary focus in the literature has been on the isolation and characterization of naturally occurring analogues, the exploration of synthetic and semi-synthetic strategies is crucial for a comprehensive understanding of SAR and for developing potential therapeutic agents.

As of current literature, comprehensive reports detailing the total synthesis of this compound itself are not widely documented. However, the isolation and characterization of numerous natural analogues, such as Barceloneic acid B, C, Barceloneic lactone, phomaspether J, and barcelonyl acetate, provide a rich source of structural diversity. These natural variants, with their subtle structural differences, implicitly offer insights into how modifications to the diphenyl ether core, the carboxylic acid group, or the attached aromatic rings might influence biological activity. Future synthetic efforts could aim to replicate these natural modifications or explore novel derivatizations to systematically probe the SAR of this compound class, particularly concerning FPTase inhibition and other reported bioactivities.

Semi-Synthetic Modifications for Structural Diversification

While specific reports detailing the semi-synthetic modifications of this compound for structural diversification are not extensively documented in the provided literature, the principle of modifying natural products is a cornerstone of medicinal chemistry. Such modifications are typically undertaken to enhance potency, improve pharmacokinetic properties, or alter the spectrum of biological activity. For lead compounds like this compound, which exhibit promising biological effects, synthetic chemists often explore derivatization strategies. These can include esterification, etherification, or modifications to key functional groups present in the parent molecule. The goal is to generate a library of analogues that can be screened for improved activity or to probe the specific structural features essential for interaction with biological targets. For instance, studies on other FPTase inhibitors, such as clavaric acid, have shown that modest structural changes can dramatically alter their inhibitory activity scribd.com. Similarly, the synthesis of analogues for other classes of natural products, like aureobasidins, has been performed to investigate their structure-activity relationships acs.org.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR investigations aim to identify which parts of the molecule are critical for its observed effects, such as FPTase inhibition or potential antimicrobial activities. By systematically altering specific structural features and evaluating the resulting biological impact, researchers can design more potent and selective compounds.

Correlation of Structural Features with FPTase Inhibitory Potency

This compound has been identified as a modest inhibitor of farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification of Ras proteins, which are implicated in cell proliferation and cancer scribd.comnih.govnih.gov. Studies have reported an IC50 value of 40 μM for this compound against FPTase nih.gov. Barcelonic acid A belongs to a class of natural products, including andrastins, that are known FPTase inhibitors derived from fungal fermentations scribd.comresearchgate.net. While the precise correlation of specific structural features of this compound with its FPTase inhibitory potency is not exhaustively detailed in the available literature, its classification as a diphenyl ether derivative suggests that this core structure plays a role in its interaction with the enzyme's active site.

Table 1: FPTase Inhibitory Activity of this compound

CompoundTarget EnzymeIC50 ValueReference
This compoundFarnesyl-protein transferase (FPTase)40 μM nih.gov

SAR for Antimicrobial Efficacy in Analogues

This compound and its related analogues have been explored for their potential antimicrobial activities, particularly antifungal effects. This compound and barceloneic acid C, along with barceloneic lactone B, were isolated from the marine fungal strain Aspergillus sp. AF119 and evaluated for their antifungal activities against Candida albicans acgpubs.org. Additionally, this compound and C were suggested for testing against fungal pathogens mdpi.com. Although detailed SAR data correlating specific structural modifications with enhanced antimicrobial efficacy are limited, the isolation of multiple related compounds suggests that variations in the core structure might influence activity. For instance, phomaspether J, a novel derivative of this compound, has demonstrated significant antifungal activity against Fusarium oxysporum and Colletotrichum musae mdpi.com. This indicates that structural modifications can indeed impact antimicrobial potency.

Future Research Directions and Translational Perspectives

Advanced Mechanistic Studies of Barceloneic Acid A at a Molecular Level

While this compound is known to inhibit farnesyl-protein transferase (FPTase), a more in-depth understanding of its precise binding interactions and downstream effects is warranted nih.govnih.gov. Advanced techniques such as cryo-electron microscopy (cryo-EM) or X-ray crystallography could elucidate the atomic-level details of this compound binding to FPTase, revealing key residues involved in the interaction. Furthermore, investigating its effects on other cellular processes beyond FPTase inhibition, potentially through unbiased screening methods, could uncover novel mechanisms of action. Understanding how subtle structural variations influence its inhibitory potency and selectivity will be crucial for rational drug design nih.gov.

Discovery of Novel Biological Targets and Pathways

Beyond its established role as an FPTase inhibitor, this compound may interact with other biological targets or modulate different cellular pathways. High-throughput screening assays against diverse biological targets, including kinases, proteases, or epigenetic modifiers, could identify new therapeutic applications. For instance, studies have indicated its presence in microbial communities and its potential role in modulating inter-kingdom interactions, suggesting involvement in broader signaling networks mdpi.com. Exploring these interactions could reveal novel pathways implicated in disease or microbial ecology.

Integrated Omics Approaches for Comprehensive Understanding (e.g., Metabolomics, Genomics)

To gain a holistic view of this compound's biological impact, integrated omics approaches are recommended. Metabolomic profiling of cells or organisms treated with this compound could reveal changes in endogenous metabolite levels, providing insights into affected metabolic pathways researchgate.net. Genomic and transcriptomic analyses could identify genes and regulatory networks that are modulated by the compound, shedding light on its mode of action. Combining these datasets with proteomic studies, which can quantify protein expression and post-translational modifications, would offer a comprehensive understanding of the cellular response to this compound.

Rational Design and Synthesis of Next-Generation Analogues with Improved Specificity

The chemical structure of this compound provides a scaffold for the rational design and synthesis of analogues with enhanced properties chemspider.comwikipedia.orgwikidata.org. Medicinal chemistry efforts could focus on modifying specific functional groups to improve its potency, selectivity against different FPTase isoforms or other targets, pharmacokinetic profile, and reduce potential off-target effects. Structure-activity relationship (SAR) studies, guided by molecular modeling and computational chemistry, will be essential in this process. The synthesis of libraries of this compound derivatives could lead to the discovery of compounds with superior therapeutic potential.

Exploration of Biotechnological Applications for Enhanced Production

Given its natural origin, exploring biotechnological approaches for the sustainable and scalable production of this compound is a key translational perspective. This could involve optimizing fermentation conditions for the producing microorganisms, such as Phoma or Penicillium species, or employing metabolic engineering strategies to enhance yields. Investigating the biosynthetic pathway of this compound could also enable heterologous expression in more amenable host organisms, facilitating large-scale production for research and potential commercial applications.

Elucidation of Ecological and Evolutionary Significance in Microbial Communities

This compound has been found in association with microbial communities, such as actinobacteria in termite guts, suggesting a role in ecological interactions mdpi.com. Further research into its ecological significance could explore its impact on microbial community structure, inter-species communication, or defense mechanisms. Understanding its evolutionary origins and diversification within microbial lineages could also provide valuable insights into the development of secondary metabolite production and its adaptive roles in different environments.

Q & A

Q. What are the standard methodologies for isolating and structurally elucidating barceloneic acid A from fungal sources?

this compound is typically isolated from endophytic fungi (e.g., Embellisia chlamydospora) via fermentation, solvent extraction (e.g., ethyl acetate), and chromatographic techniques like silica gel column chromatography and HPLC. Structural elucidation relies on spectroscopic methods: 1D/2D NMR (for functional groups and connectivity) and HR-ESI-MS (for molecular formula determination). For example, the lactone moiety and phenolic groups in this compound were confirmed via 1H^{1}\text{H}-13C^{13}\text{C} HMBC correlations .

Q. What are the primary natural sources of this compound, and how do extraction conditions influence yield?

The compound is predominantly isolated from desert plant-associated fungi, such as Embellisia chlamydospora in Artemisia ordosica. Yield optimization involves adjusting fermentation parameters (e.g., medium composition, pH, incubation time) and extraction solvents (polar vs. non-polar). Studies report higher yields using ethyl acetate for secondary metabolite extraction due to its affinity for phenolic acids .

Q. What bioassays are commonly used to evaluate the biological activity of this compound?

Standard bioassays include:

  • Root growth inhibition : Arabidopsis thaliana seedlings are treated with varying concentrations (e.g., 10–100 µM) to assess dose-dependent effects on root elongation .
  • Antifungal activity : Disk diffusion or microdilution assays against pathogens like Candida albicans .
  • Controls: Solvent-only treatments and reference compounds (e.g., cycloheximide) are critical for validating results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in fungal strains, extraction protocols, or assay conditions. To address this:

  • Compare metabolite profiles (e.g., LC-MS) of fungal extracts to confirm compound identity and purity .
  • Standardize bioassay parameters (e.g., pH, temperature, organism strain) across labs .
  • Perform dose-response curves with statistical validation (e.g., ANOVA) to ensure reproducibility .

Q. What experimental strategies can elucidate the mechanism of action behind this compound’s root growth inhibition?

Proposed methodologies:

  • Hormonal pathway analysis : Quantify auxin/ethylene levels in treated Arabidopsis roots via LC-MS or GFP reporter lines .
  • Transcriptomics : RNA-seq to identify differentially expressed genes related to cell elongation or division.
  • Enzyme inhibition assays : Test affinity for key enzymes (e.g., expansins or cellulose synthases) using purified recombinant proteins .

Q. What are the challenges in synthesizing this compound de novo, and what retrosynthetic approaches are feasible?

Challenges include stereochemical complexity (e.g., lactone ring) and phenolic stability. Retrosynthetic strategies may involve:

  • Lactonization : Intramolecular esterification of a hydroxy-acid precursor.
  • Modular synthesis : Coupling aromatic moieties (e.g., orsellinic acid derivatives) with acylated side chains via Suzuki-Miyaura cross-coupling .
  • Computational tools (e.g., DFT calculations) can predict reaction pathways and optimize yields .

Q. How can researchers design studies to explore structure-activity relationships (SAR) for this compound analogs?

SAR workflows include:

  • Chemical derivatization : Modify hydroxyl groups (e.g., methylation, acetylation) and test bioactivity changes .
  • Comparative NMR/HR-MS : Analyze analogs like 2′-O-methyl-barceloneate to identify functional groups critical for activity .
  • Molecular docking : Predict interactions with target proteins (e.g., fungal cell wall synthases) using AutoDock Vina .

Methodological Best Practices

  • Data reproducibility : Document fermentation conditions, extraction solvents, and instrument parameters (e.g., NMR frequency) in detail .
  • Ethical compliance : For bioassays involving genetically modified organisms, adhere to institutional biosafety protocols .
  • Statistical rigor : Use tools like GraphPad Prism for ANOVA and post-hoc tests, ensuring p-values ≤0.05 are explicitly justified .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.